molecular formula C16H20ClNO3 B12455553 4-Chloro-2-[(3-cyclohexylpropanoyl)amino]benzoic acid

4-Chloro-2-[(3-cyclohexylpropanoyl)amino]benzoic acid

Cat. No.: B12455553
M. Wt: 309.79 g/mol
InChI Key: ZRQZCLKELCTHSX-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-cyclohexylpropanamido)benzoic acid is an organic compound with the molecular formula C16H20ClNO3 and a molecular weight of 309.7879 . This compound is characterized by the presence of a chloro group, a cyclohexylpropanamido group, and a benzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(3-cyclohexylpropanamido)benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 3-cyclohexylpropanoic acid under specific reaction conditions. The process may include the use of coupling agents and catalysts to facilitate the formation of the amide bond between the two reactants .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, including the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-cyclohexylpropanamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives .

Scientific Research Applications

4-Chloro-2-(3-cyclohexylpropanamido)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-2-(3-cyclohexylpropanamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-chloro-2-(3-cyclohexylpropanamido)benzoic acid include other substituted benzoic acids and amides, such as:

Uniqueness

The uniqueness of 4-chloro-2-(3-cyclohexylpropanamido)benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H20ClNO3

Molecular Weight

309.79 g/mol

IUPAC Name

4-chloro-2-(3-cyclohexylpropanoylamino)benzoic acid

InChI

InChI=1S/C16H20ClNO3/c17-12-7-8-13(16(20)21)14(10-12)18-15(19)9-6-11-4-2-1-3-5-11/h7-8,10-11H,1-6,9H2,(H,18,19)(H,20,21)

InChI Key

ZRQZCLKELCTHSX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O

Origin of Product

United States

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